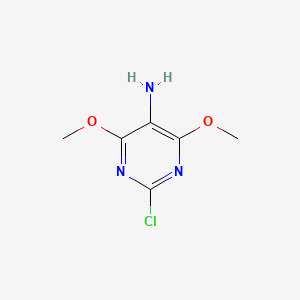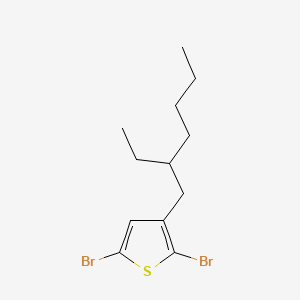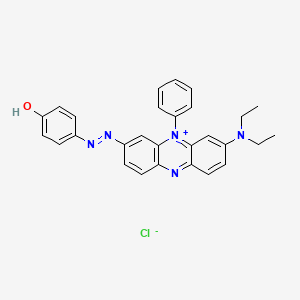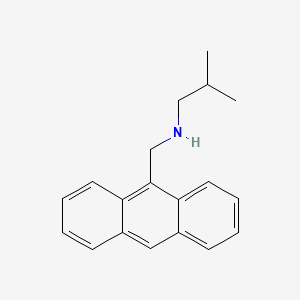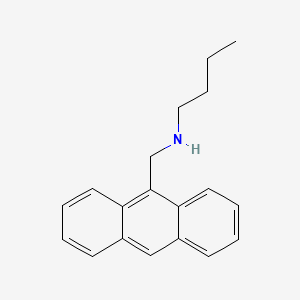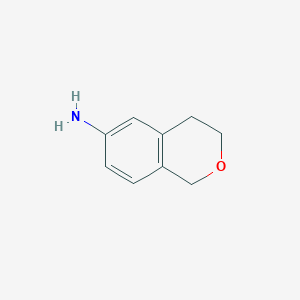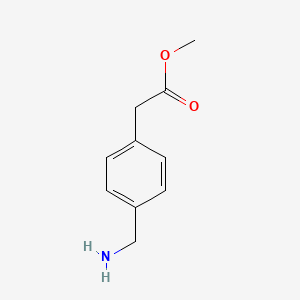
Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22BrNO3 and a molecular weight of 356.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Br . This indicates the presence of a bromophenoxy group attached to a piperidine ring, which is further connected to a tert-butyl group via a carboxylate linkage . Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.25 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including anticancer drugs and other medicinal agents. For instance, its derivative was used in the synthesis of Vandetanib, an anticancer drug, through acylation, sulfonation, and substitution reactions (Wang et al., 2015). Similarly, another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in synthesizing crizotinib, with a total yield of 49.9% in its synthesis (Kong et al., 2016).
Role in Molecular Structure Studies
- The compound and its derivatives have been studied for their molecular structures, revealing insights into their conformation and bonding patterns. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, showed unique molecular packing driven by strong hydrogen bonds, which is crucial for understanding its chemical behavior and potential applications (Didierjean et al., 2004).
Antibacterial and Anthelmintic Activity
- Some derivatives of this compound have been synthesized and tested for antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).
Synthesis of Piperidine Derivatives
- The compound is used in the synthesis of various piperidine derivatives, which are significant in pharmaceutical research. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs, showing the compound's versatility in drug development (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMFHOJDYUQWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

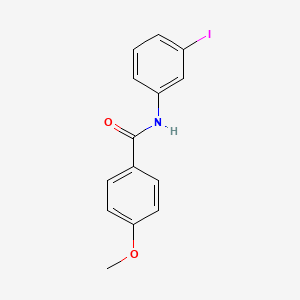
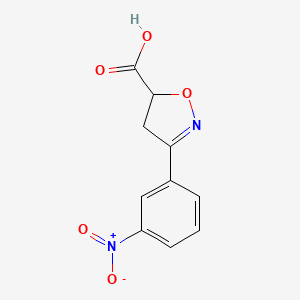
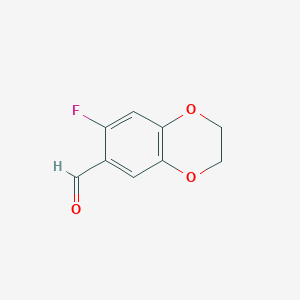
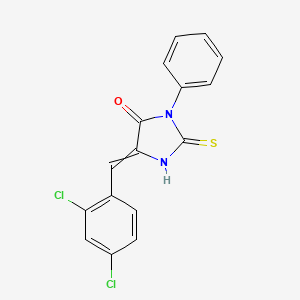
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
